methyl2-(3-carbamothioylphenyl)acetate
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Overview
Description
methyl2-(3-carbamothioylphenyl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by the presence of a carbamothioyl group attached to a phenyl ring, which is further connected to a methyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(3-carbamothioylphenyl)acetate can be achieved through various methods. One common approach involves the esterification of 3-carbamothioylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted esterification. This method is more efficient and effective compared to conventional methods. Parameters such as microwave power, concentration of catalyst, and the ratio of methanol to acetic acid are optimized to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
methyl2-(3-carbamothioylphenyl)acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) for halogenation.
Major Products
Hydrolysis: 3-carbamothioylbenzoic acid and methanol.
Reduction: 3-carbamothioylbenzyl alcohol.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
methyl2-(3-carbamothioylphenyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl2-(3-carbamothioylphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors in biological systems. The carbamothioyl group may also play a role in modulating the compound’s activity by forming hydrogen bonds or other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with similar ester functionality but lacks the carbamothioyl group.
Ethyl acetate: Another ester with similar properties but different alkyl group.
Methyl 3-carbamothioylbenzoate: Similar structure but with a different ester moiety.
Uniqueness
methyl2-(3-carbamothioylphenyl)acetate is unique due to the presence of both the ester and carbamothioyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(3-carbamothioylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-13-9(12)6-7-3-2-4-8(5-7)10(11)14/h2-5H,6H2,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHZWHNBDYKIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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